1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters or other precursors. For instance, the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart was achieved in three steps from corresponding acetoacetic esters . Another example is the synthesis of 4-(4-dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one, which was synthesized using 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with a sulfamic acid catalyst in ethanol . These methods could potentially be adapted for the synthesis of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal and molecular structure of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane was determined using X-ray diffractometry . This provides a precedent for the analysis of the molecular structure of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, suggesting that similar techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The papers describe the reactivity of compounds with functionalities similar to those in 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one. For instance, the use of activated methylene compounds under acidic or basic conditions to obtain 2H-pyran-2-ones indicates that the compound may also undergo reactions with activated methylene compounds. Additionally, the removal of protecting groups to yield free amino-pyridopyrimidinones suggests that deprotection reactions could be relevant for the compound's chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the optical and thermal properties of a novel heterocyclic compound were determined using UV-visible spectroscopy and thermal analysis . This suggests that similar methods could be used to study the physical and chemical properties of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, including its thermal stability and optical transparency.
Scientific Research Applications
Synthesis Techniques and Properties :
- A compound structurally related to 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, namely 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, was synthesized using a combination of 4-(dimethylamino)benzaldehyde, acetoacetate, and urea, achieving a yield of 78.5% (Peng Qiu-jin, 2010).
- Another related compound, (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, demonstrated solvatochromic properties and potential as a probe for determining the critical micelle concentration of certain surfactants (Salman A. Khan, A. Asiri, F. Aqlan, 2016).
Anti-inflammatory Activity :
- Compounds with structural similarities to 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one showed moderate to good anti-inflammatory activities in vivo on Wistar strain albino rats (V. Singh, Jayanta Dowarah, A. Tewari, D. Geiger, 2020).
Optical and Nonlinear Optical Properties :
- Certain derivatives of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one have been synthesized and shown to possess interesting nonlinear optical properties, making them candidates for optical device applications such as optical limiters (K. Rahulan, S. Balamurugan, K. S. Meena, G. Yeap, C. C. Kanakam, 2014).
Fluorescence Quenching and Sensing Applications :
- A derivative of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, namely 2-Amino-4-[4-(dimethylamino)phenyl]-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, was investigated for its interaction with colloidal silver nanoparticles and anionic surfactants, showing potential for use in fluorescence-based sensing applications (Salman A. Khan, A. Asiri, 2016).
properties
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAIMRIXNKUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388593 | |
Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one | |
CAS RN |
2079-49-4 | |
Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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